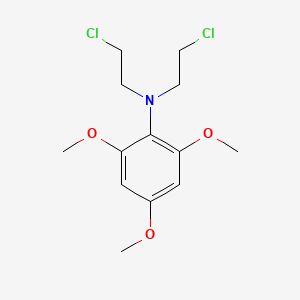![molecular formula C12H11AsN2O3 B13998339 {4-[(e)-Phenyldiazenyl]phenyl}arsonic acid CAS No. 2922-36-3](/img/structure/B13998339.png)
{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (4-phenyldiazenylphenyl)arsonic acid typically involves the Bart reaction, which is a well-known method for synthesizing aromatic arsonic acids. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound . The general reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of (4-phenyldiazenylphenyl)arsonic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
(4-phenyldiazenylphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic (V) oxide under specific conditions.
Reduction: Reduction reactions can convert the arsonic acid group to arsonous acid.
Substitution: The azo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields arsenic (V) oxide, while reduction can produce arsonous acid derivatives.
科学的研究の応用
(4-phenyldiazenylphenyl)arsonic acid has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes involving arsenic compounds.
作用機序
The mechanism of action of (4-phenyldiazenylphenyl)arsonic acid involves its interaction with molecular targets and pathways within cells. The compound can generate free radicals and induce oxidative damage, which is a common mechanism of arsenic toxicity . Additionally, it may interact with specific enzymes and proteins, altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
(4-aminophenyl)arsonic acid: This compound shares the arsonic acid functional group but differs in the presence of an amino group instead of an azo group.
Arsanilic acid: Another similar compound, arsanilic acid, is used in veterinary medicine and has a different substitution pattern on the aromatic ring.
Uniqueness
(4-phenyldiazenylphenyl)arsonic acid is unique due to the combination of azo and arsonic acid functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility compared to other similar compounds.
特性
CAS番号 |
2922-36-3 |
|---|---|
分子式 |
C12H11AsN2O3 |
分子量 |
306.15 g/mol |
IUPAC名 |
(4-phenyldiazenylphenyl)arsonic acid |
InChI |
InChI=1S/C12H11AsN2O3/c16-13(17,18)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H2,16,17,18) |
InChIキー |
RMLNYDMVQMFRDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
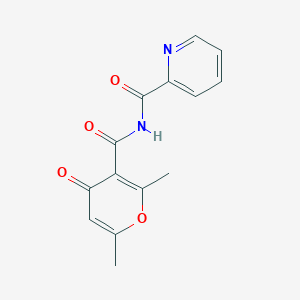
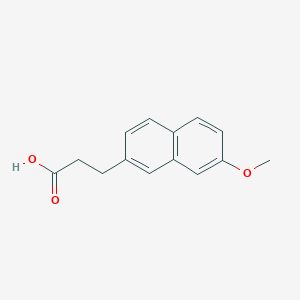
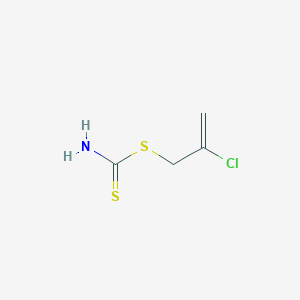

![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)


![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)

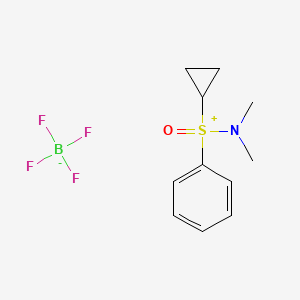
![Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate](/img/structure/B13998314.png)
